GSK-J1 钠盐

描述

GSK-J1 钠盐是一种强效的组蛋白 H3 赖氨酸 27 (H3K27) 去甲基化酶 JMJD3 和 UTX 抑制剂。 这些酶在细胞分化、发育、炎症反应和癌症的转录调控中起着至关重要的作用 。该化合物以其对这些去甲基化酶的高特异性和有效性而闻名,使其成为表观遗传学研究中宝贵的工具。

科学研究应用

GSK-J1 钠盐在科学研究中具有广泛的应用:

表观遗传学: 用于研究组蛋白去甲基化酶在基因调控中的作用。

癌症研究: 研究其通过靶向 JMJD3 和 UTX 抑制癌细胞增殖的潜力。

炎症性疾病: 探索其通过调节组蛋白去甲基化酶的活性来发挥抗炎作用的特性。

神经科学: 研究其对神经元分化和发育的影响

作用机制

GSK-J1 钠盐通过抑制组蛋白 H3 赖氨酸 27 去甲基化酶 JMJD3 和 UTX 的活性来发挥其作用。这些酶负责从组蛋白 H3 上去除甲基,这一过程调节基因表达。 通过抑制这些酶,GSK-J1 钠盐增加了甲基化组蛋白 H3 的水平,从而导致基因表达发生改变,进而影响细胞分化、增殖和炎症 。

生化分析

Biochemical Properties

GSK-J1 Sodium Salt interacts with the enzymes JMJD3 and UTX, inhibiting their activity . It specifically targets the H3K27 histone demethylases JMJD3 and UTX, with IC50s of 18 and 56 µM, respectively . This interaction affects the methylation status of histone H3 lysine 27 (H3K27), a key process in the regulation of gene expression .

Cellular Effects

GSK-J1 Sodium Salt has a profound impact on various types of cells and cellular processes. It influences cell function by modulating gene expression through its effects on histone methylation . In a study on retinal development, GSK-J1 Sodium Salt was found to influence cell proliferation, maturation, apoptosis induction, and specific cell determination .

Molecular Mechanism

GSK-J1 Sodium Salt exerts its effects at the molecular level primarily through its inhibition of the H3K27 histone demethylases JMJD3 and UTX . This inhibition leads to an increase in the levels of H3K27 methylation, thereby affecting the transcription of genes regulated by this epigenetic mark .

Temporal Effects in Laboratory Settings

Over time, GSK-J1 Sodium Salt has been observed to cause an increase in the levels of H3K27 methylation in the retinas of neonate rats . This suggests that the compound has a stable effect over time, influencing cellular function in a consistent manner .

Dosage Effects in Animal Models

The effects of GSK-J1 Sodium Salt have been studied in animal models, particularly in the context of disease conditions. For instance, in a study on head and neck squamous cell carcinoma, the combined treatment with GSK-J1 and another inhibitor was found to inhibit tumor growth and progression .

Metabolic Pathways

GSK-J1 Sodium Salt is involved in the metabolic pathway of histone methylation, specifically the demethylation of H3K27 . It interacts with the enzymes JMJD3 and UTX, which are key players in this pathway .

Subcellular Localization

The subcellular localization of GSK-J1 Sodium Salt is not explicitly stated in the available literature. Given its role as a histone demethylase inhibitor, it is likely to be found in the nucleus where it can interact with histones .

准备方法

合成路线和反应条件

GSK-J1 钠盐的合成涉及多个步骤,从制备核心结构开始,然后进行官能团修饰。关键步骤包括:

嘧啶核的形成: 这涉及在受控条件下适当的吡啶和嘧啶衍生物的反应。

苯并氮杂卓部分的引入: 这一步涉及中间体的环化形成苯并氮杂卓环。

最终修饰: β-丙氨酸部分的引入和转化为钠盐形式

工业生产方法

GSK-J1 钠盐的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以确保高产率和纯度。关键考虑因素包括:

反应温度和时间: 优化以最大限度地提高产率。

化学反应分析

反应类型

GSK-J1 钠盐主要经历:

取代反应: 涉及官能团的取代。

氧化还原反应: 修改化合物的氧化态。

常用试剂和条件

取代反应: 通常涉及在温和至中等条件下的亲核或亲电试剂。

氧化还原反应: 通常使用过氧化氢等氧化剂或硼氢化钠等还原剂

主要产物

相似化合物的比较

类似化合物

GSK-J2: JMJD3 和 UTX 的另一种抑制剂,具有相似的特性。

GSK-J4: GSK-J1 的前药,其细胞渗透性更高。

GSK-J5: 一种具有改进的选择性和效力的衍生物 。

独特性

GSK-J1 钠盐因其对 JMJD3 和 UTX 的高度特异性、最小的脱靶效应以及以高精度调节表观遗传标记的能力而独一无二。 这使其成为研究组蛋白去甲基化酶在各种生物过程和疾病中的作用的宝贵工具 。

生物活性

GSK-J1 Sodium Salt is a potent inhibitor of the histone demethylases JMJD3 and UTX, which play crucial roles in epigenetic regulation, particularly concerning the trimethylation of histone H3 at lysine 27 (H3K27me3). This compound has garnered significant attention in research due to its implications in various biological processes, including inflammation, cancer, and cellular differentiation.

GSK-J1 specifically inhibits the demethylation activity of JMJD3 and UTX, with reported IC50 values of 60 nM for JMJD3 and 56 µM for UTX . By inhibiting these enzymes, GSK-J1 increases the levels of H3K27me3, leading to transcriptional repression of target genes involved in inflammatory responses and tumor progression .

Inflammatory Response

Research indicates that GSK-J1 can modulate inflammatory pathways. A study demonstrated that treatment with GSK-J1 in LPS-stimulated mouse mammary epithelial cells resulted in decreased expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This effect was attributed to the recruitment of H3K27me3 at the promoters of these genes, thereby inhibiting their transcription . The results suggest that JMJD3 plays a significant role in mediating inflammatory responses, making it a potential therapeutic target for inflammatory diseases.

Cancer Therapeutics

GSK-J1 has also been explored for its anti-cancer properties. In a study focusing on carboplatin-resistant ovarian cancer, GSK-J1 was incorporated into hyaluronic acid-decorated metal-organic frameworks (HA@MOF@GSK-J1) to enhance targeted delivery. This formulation showed improved efficacy in inhibiting tumor growth and inducing apoptosis compared to free GSK-J1. The mechanism involved the activation of H3K27 methylation at the HER2 promoter, leading to reduced HER2 expression and subsequent effects on tumor cell motility and spheroid formation .

Case Study 1: Inhibition of Inflammatory Cytokines

In an experimental setup involving LPS-induced mastitis in mice, GSK-J1 treatment led to a significant reduction in inflammatory cell infiltration and myeloperoxidase (MPO) activity. Histological analysis revealed that GSK-J1 effectively alleviated the severity of inflammation in mammary glands, correlating with decreased levels of TNF-α and IL-6 .

Case Study 2: Targeted Delivery in Ovarian Cancer

The HA@MOF@GSK-J1 formulation was tested on carboplatin-resistant ovarian cancer cell lines. The results showed that this targeted delivery system not only enhanced cellular uptake but also significantly increased cytotoxicity against resistant cancer cells. The study concluded that this approach could potentially overcome chemoresistance by effectively modulating epigenetic markers associated with tumor progression .

Data Tables

属性

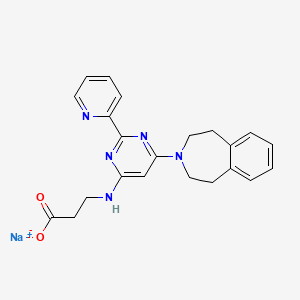

IUPAC Name |

sodium;3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O2.Na/c28-21(29)8-12-24-19-15-20(26-22(25-19)18-7-3-4-11-23-18)27-13-9-16-5-1-2-6-17(16)10-14-27;/h1-7,11,15H,8-10,12-14H2,(H,28,29)(H,24,25,26);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAIROFAAPRKDPT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC2=CC=CC=C21)C3=NC(=NC(=C3)NCCC(=O)[O-])C4=CC=CC=N4.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N5NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。